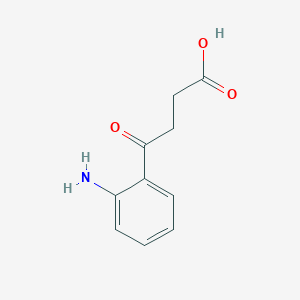

4-(2-Aminophenyl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-(2-aminofenil)-4-oxobutanoico es un compuesto orgánico con la fórmula molecular C10H9NO4. Se caracteriza por la presencia de un grupo amino unido a un anillo fenilo, que está conectado a una cadena de ácido butanoico con un grupo ceto. Este compuesto es de gran interés en varios campos de la química y la biología debido a sus características estructurales únicas y su reactividad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-(2-aminofenil)-4-oxobutanoico se puede lograr mediante varios métodos. Un enfoque común implica la reacción del ácido 2-aminofenilacético con anhídrido succínico en condiciones ácidas. La reacción procede a través de la formación de un intermedio, que luego se hidroliza para producir el producto deseado .

Métodos de producción industrial: En un entorno industrial, la producción de ácido 4-(2-aminofenil)-4-oxobutanoico puede implicar el uso de reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la purificación mediante recristalización o cromatografía para eliminar las impurezas y obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-(2-aminofenil)-4-oxobutanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar derivados nitro.

Reducción: El grupo ceto se puede reducir para formar derivados hidroxilo.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden usar reactivos como cloruros de acilo o haluros de alquilo para reacciones de sustitución.

Principales productos formados:

Oxidación: Derivados nitro.

Reducción: Derivados hidroxilo.

Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-(2-Aminophenyl)-4-oxobutanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of 2-aminophenylacetic acid with acetic anhydride under acidic conditions. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes and demonstrate cytotoxicity against various cancer cell lines .

Mechanism of Action

The compound's mechanism involves interactions with biological macromolecules through hydrogen bonding and redox reactions. These interactions can modulate enzyme activity and receptor functions, leading to significant biological effects.

Medicinal Applications

Therapeutic Agent Exploration

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Notably, its derivatives have shown promise in targeting multidrug-resistant bacterial strains and certain cancer types .

Case Study: Anticancer Activity

A notable study highlighted that specific substitutions on the aromatic ring of this compound could enhance its cytotoxicity against A549 lung adenocarcinoma cells while maintaining selectivity towards cancer cells.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in producing dyes and pigments. Its reactivity allows for the development of colorants with desirable properties for various applications in textiles and coatings.

Mecanismo De Acción

El mecanismo de acción del ácido 4-(2-aminofenil)-4-oxobutanoico implica su interacción con dianas moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo ceto puede participar en varias reacciones químicas. Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a diversos efectos biológicos .

Compuestos similares:

- Ácido 4-(2-aminofenil)-2,4-dioxobutanoico

- Ácido 2-(2-aminofenil)-4-oxobutanoico

- Ácido 4-(2-aminofenil)-4-oxocrotónico

Comparación: El ácido 4-(2-aminofenil)-4-oxobutanoico es único debido a su disposición estructural específica, que confiere una reactividad y actividad biológica distintas en comparación con sus análogos. La presencia de un grupo amino y un grupo ceto en la misma molécula permite una gama diversa de reacciones químicas e interacciones con dianas biológicas .

Comparación Con Compuestos Similares

- 4-(2-Aminophenyl)-2,4-dioxobutanoic acid

- 2-(2-Aminophenyl)-4-oxobutanoic acid

- 4-(2-Aminophenyl)-4-oxocrotonic acid

Comparison: 4-(2-Aminophenyl)-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both an amino group and a keto group in the same molecule allows for a diverse range of chemical reactions and interactions with biological targets .

Actividad Biológica

4-(2-Aminophenyl)-4-oxobutanoic acid, also known as L-kynurenine or 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid, is a significant compound in the kynurenine pathway, which is a crucial metabolic route for tryptophan. This pathway is involved in various physiological processes, including neurotransmitter synthesis and immune regulation. The compound's unique structure, featuring both amino and ketone functionalities, allows it to interact with various biological targets, highlighting its potential in pharmacological applications.

- Chemical Formula : C10H11N2O3

- Molecular Weight : 208.21 g/mol

- CAS Number : 2922-83-0

Synthesis

The synthesis of this compound can be achieved through a transamination reaction involving L-kynurenine and oxoglutaric acid, catalyzed by kynurenine/alpha-aminoadipate aminotransferase. This process not only produces the target compound but also generates L-glutamic acid as a byproduct .

This compound exhibits various biological activities:

- Neurotransmitter Regulation : It plays a role in the synthesis of neurotransmitters through its involvement in the kynurenine pathway. This pathway is linked to neurodegenerative diseases and mood disorders due to its effects on glutamate and serotonin levels.

- Immune Modulation : The compound acts as an immunosuppressant by suppressing T-cell proliferation, thereby influencing immune responses . This property is particularly relevant in conditions where modulation of the immune system is beneficial.

- Vasodilatory Effects : Research indicates that this compound may have vasodilatory properties, contributing to its potential therapeutic applications in cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.7933)

- Blood-Brain Barrier Penetration : Moderate probability (0.7756)

These properties indicate that the compound can effectively reach central nervous system targets, making it a candidate for neurological therapies .

Study on Neurodegenerative Diseases

A study highlighted the role of this compound in modulating neuroinflammation associated with neurodegenerative diseases. The compound was shown to reduce markers of inflammation and improve cognitive function in animal models of Alzheimer's disease .

Immune Response Modulation

In another research effort, the immunosuppressive effects of this compound were examined in transplant models. The results indicated that treatment with this compound significantly reduced graft rejection rates by modulating T-cell activity .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Kynurenine | C10H12N2O3 | Precursor in kynurenine pathway; important for neurotransmitter synthesis |

| 2-Amino-3-(2-aminophenyl)propanoic acid | C10H12N2O3 | Similar amino group; involved in metabolic processes |

| 4-(2-Aminophenyl)-2,4-dioxobutanoic acid | C10H9N1O4 | Contains two ketone groups; involved in similar metabolic pathways |

Propiedades

Número CAS |

35402-55-2 |

|---|---|

Fórmula molecular |

C10H11NO3 |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

4-(2-aminophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H11NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) |

Clave InChI |

BIASMBPERGWEBX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.